

# MSK-195: A Technical Guide to Solubility, Stability, and Formulation

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## Compound of Interest

Compound Name: MSK-195

Cat. No.: B1677548

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the solubility, stability, and specific formulations of **MSK-195** (CAS No. 289902-82-5) is limited. This guide provides a comprehensive framework based on its known properties as a TRPV1 agonist and general principles for the physicochemical characterization of novel chemical entities. The experimental protocols and data tables presented herein are standardized templates intended to guide researchers in generating specific data for **MSK-195**.

## Introduction to MSK-195

**MSK-195** is recognized as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.<sup>[1]</sup> The TRPV1 channel is a non-selective cation channel that functions as a molecular integrator for a variety of noxious stimuli, including heat, protons, and certain endogenous lipids, playing a crucial role in pain signaling pathways. Agonists of TRPV1, like capsaicin, are of significant interest for their potential analgesic properties, which are mediated through the desensitization of nociceptive sensory neurons following initial activation.

Chemical Properties of **MSK-195**:

Property	Value
CAS Number	289902-82-5
Molecular Formula	C <sub>28</sub> H <sub>40</sub> N <sub>2</sub> O <sub>5</sub>
Molecular Weight	484.63 g/mol

## Solubility Profile of MSK-195

A preliminary qualitative assessment indicates that **MSK-195** is insoluble in water but soluble in organic solvents such as 100% ethanol, methanol, and DMSO. For drug development and in vitro/in vivo studies, a quantitative understanding of its solubility is crucial.

## Quantitative Solubility Data (Template)

The following table is a template for researchers to populate with experimentally determined solubility data for **MSK-195**.

Solvent	Temperature (°C)	Solubility (mg/mL)	Solubility (mM)	Method
Water	25	Shake-Flask		
Phosphate-Buffered Saline (pH 7.4)	25	Shake-Flask		
Dimethyl Sulfoxide (DMSO)	25	Shake-Flask		
Ethanol (95%)	25	Shake-Flask		
Methanol	25	Shake-Flask		
Polyethylene Glycol 400 (PEG400)	25	Shake-Flask		
Propylene Glycol	25	Shake-Flask		

## Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of a compound like **MSK-195**.

Materials:

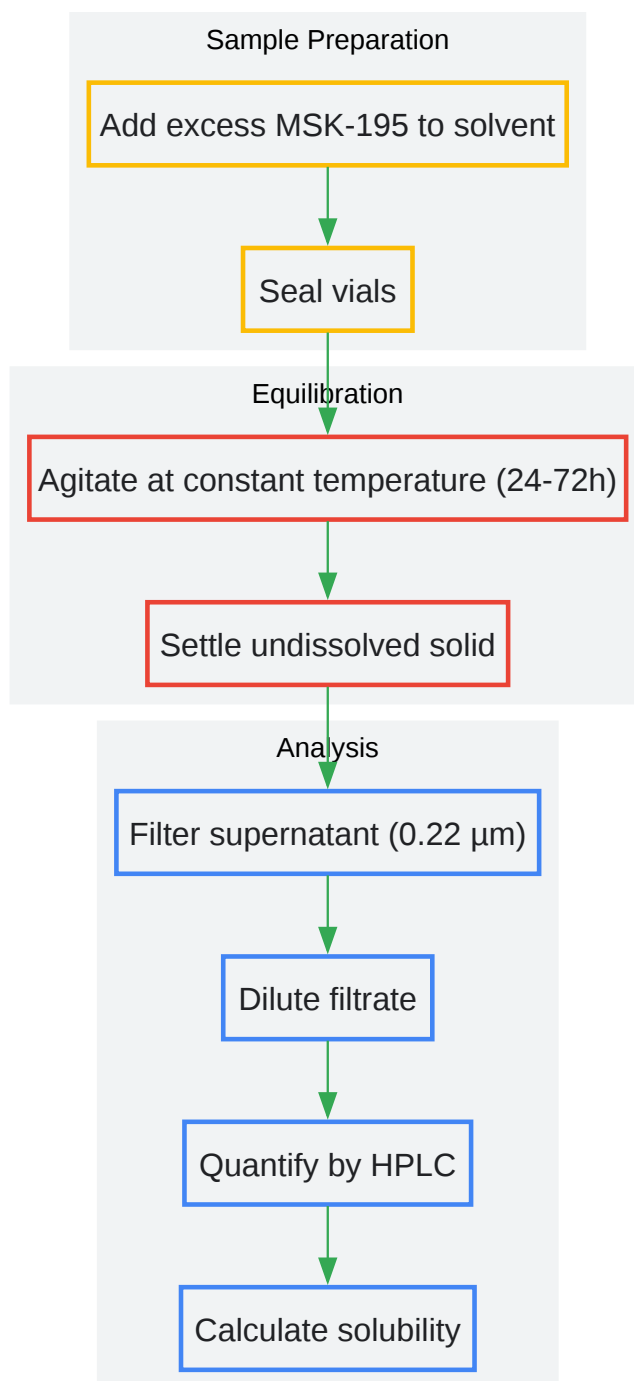
- **MSK-195** powder
- Selected solvents (e.g., water, PBS, DMSO, ethanol)
- Scintillation vials or glass test tubes
- Orbital shaker with temperature control
- Analytical balance
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Syringe filters (0.22  $\mu\text{m}$ )

Procedure:

- Add an excess amount of **MSK-195** powder to a vial containing a known volume of the selected solvent. The excess solid should be visually apparent.
- Seal the vials to prevent solvent evaporation.
- Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
- After the incubation period, cease agitation and allow the vials to stand undisturbed for at least one hour to allow undissolved solid to settle.

- Carefully withdraw a sample from the supernatant using a syringe.
- Immediately filter the sample through a 0.22  $\mu\text{m}$  syringe filter into a clean vial to remove any undissolved particles.
- Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantify the concentration of **MSK-195** in the diluted filtrate using a validated HPLC method.
- Calculate the original solubility in mg/mL or mM based on the dilution factor.
- Repeat the experiment in triplicate for each solvent.

## Workflow for Equilibrium Solubility Determination

[Click to download full resolution via product page](#)Caption: Workflow for determining the equilibrium solubility of **MSK-195**.

## Stability Profile of MSK-195

The stability of **MSK-195** in both solid and solution states is critical for its storage, handling, and application in experimental settings. Stability studies are essential to identify degradation pathways and establish appropriate storage conditions and shelf-life.

### Stability Data Summary (Template)

The following tables are templates for summarizing stability data for **MSK-195** under various conditions.

Solid-State Stability:

Storage Condition	Time Point	Appearance	Purity (%) by HPLC	Degradants (%)
25°C / 60% RH	0, 1, 3, 6, 12 months			
40°C / 75% RH	0, 1, 3, 6 months			
Photostability (ICH Q1B)	0, final			

Solution-State Stability (in DMSO at -20°C):

Time Point	Appearance	Concentration (mM)	Purity (%) by HPLC
0, 1, 3, 6 months			

### Experimental Protocol: Accelerated Stability Study

This protocol describes a typical accelerated stability study for a new chemical entity like **MSK-195**.

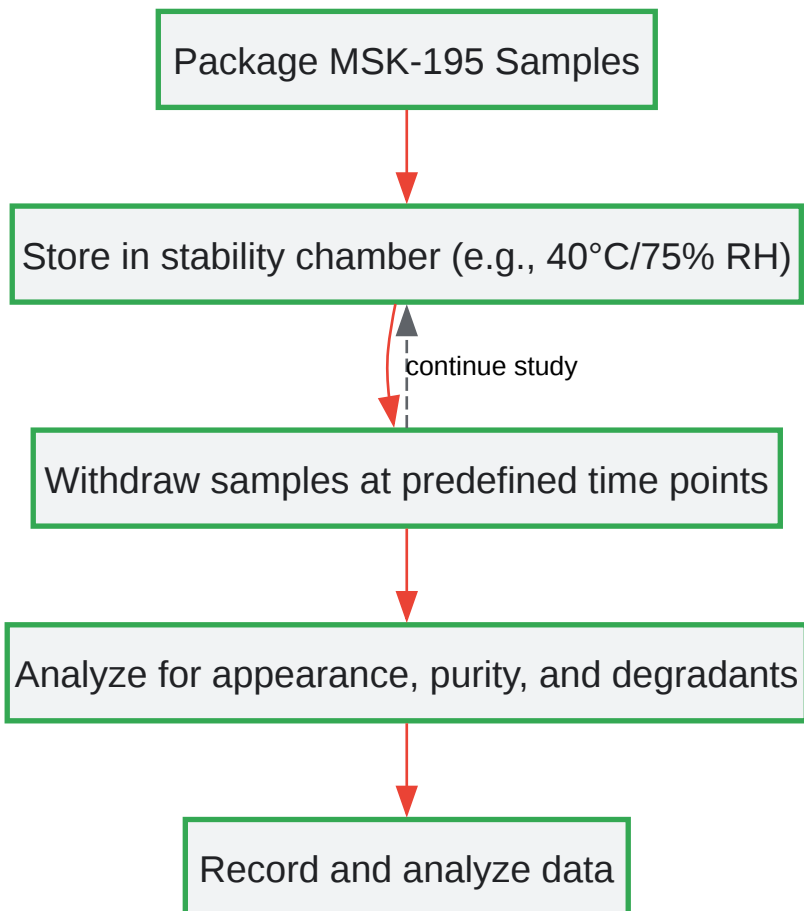
Materials:

- **MSK-195** powder
- Appropriate primary packaging (e.g., amber glass vials)
- Stability chambers set to specified temperature and relative humidity (RH) conditions (e.g., 40°C/75% RH)
- HPLC system with a stability-indicating method
- Other analytical instruments as needed (e.g., for appearance, moisture content)

Procedure:

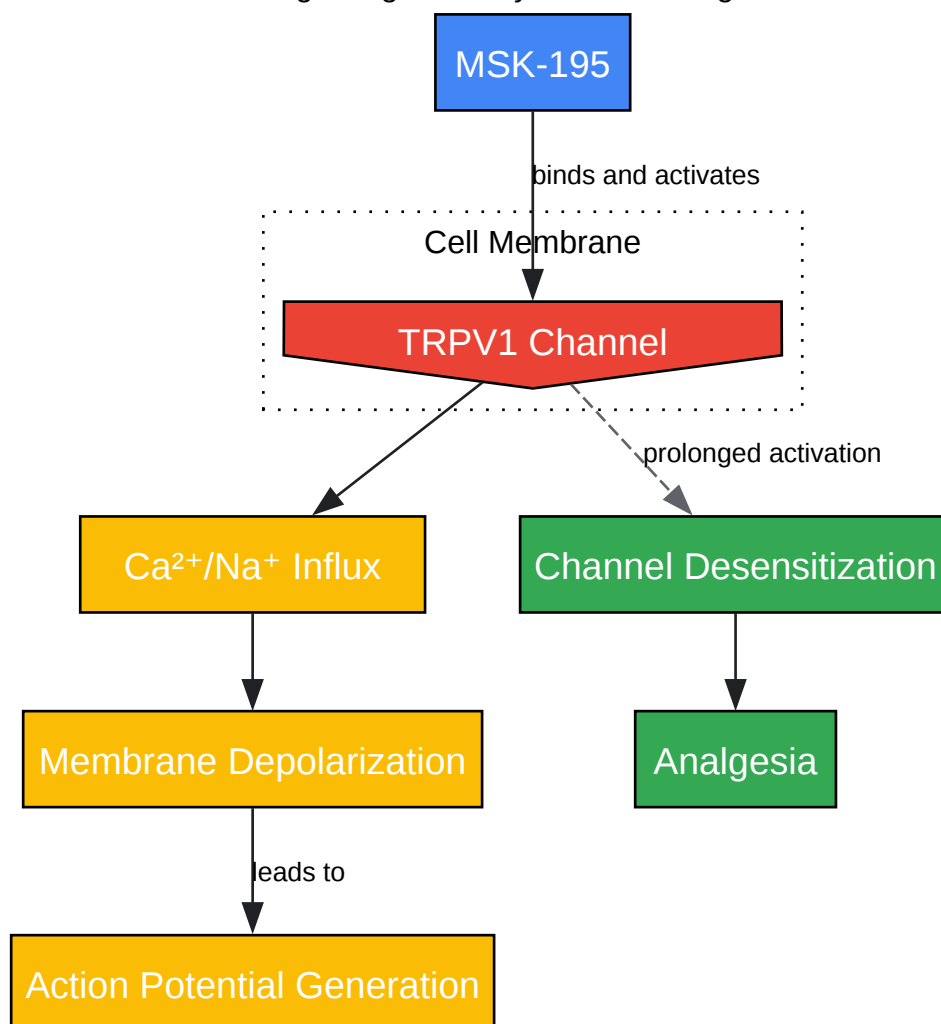
- Package a sufficient quantity of **MSK-195** powder in the chosen primary packaging.
- Place the samples in a stability chamber maintained at accelerated conditions (e.g., 40°C and 75% RH).
- At specified time points (e.g., 0, 1, 3, and 6 months), remove a sample from the chamber.
- Analyze the sample for key stability attributes:
  - Appearance: Visual inspection for changes in color or physical state.
  - Assay/Purity: Use a validated stability-indicating HPLC method to determine the percentage of the active substance remaining and to detect and quantify any degradation products.
  - Moisture Content: As required, using a method like Karl Fischer titration.
- Record all data and analyze trends in purity and degradation over time.

## Workflow for Accelerated Stability Study





## General Signaling Pathway for TRPV1 Agonists



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## References

- 1. medchemexpress.com [medchemexpress.com]
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